molecular formula C9H8N2O B2802529 6-Methyl-1,5-naphthyridin-4-ol CAS No. 23443-24-5

6-Methyl-1,5-naphthyridin-4-ol

Cat. No. B2802529
CAS RN: 23443-24-5
M. Wt: 160.176
InChI Key: DUXUEYUDIQRWQO-UHFFFAOYSA-N
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Description

“6-Methyl-1,5-naphthyridin-4-ol” is a chemical compound with the CAS Number: 23443-24-5. It has a molecular weight of 160.18 and its IUPAC name is 6-methyl [1,5]naphthyridin-4-ol . It appears as a light yellow solid .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which “6-Methyl-1,5-naphthyridin-4-ol” is a part of, has been covered in various studies . The strategies related to the synthesis of 1,5-naphthyridines include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of “6-Methyl-1,5-naphthyridin-4-ol” is represented by the linear formula C9H8N2O . The InChI code for this compound is 1S/C9H8N2O/c1-6-2-3-7-9(11-6)8(12)4-5-10-7/h2-5H,1H3,(H,10,12) .


Chemical Reactions Analysis

1,5-naphthyridine derivatives, including “6-Methyl-1,5-naphthyridin-4-ol”, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

“6-Methyl-1,5-naphthyridin-4-ol” is a light yellow solid . It has a molecular weight of 160.18 .

Scientific Research Applications

Synthesis and Material Science

Expeditious and Efficient Synthesis in Aqueous Medium : The innovative synthesis of 1,2-dihydro[1,6]naphthyridines, including derivatives similar to 6-Methyl-1,5-naphthyridin-4-ol, has been reported under catalyst-free conditions in water. This method highlights an eco-friendly approach, avoiding toxic solvents and expensive catalysts, emphasizing the compound's versatility and potential applications in material science due to its efficient and sustainable synthesis method (Mukhopadhyay, Das, & Butcher, 2011).

Fluorescent DNA-Binding Compound : A study showcases the synthesis of dibenzo[b,h][1,6]naphthyridines through a one-pot reaction, including derivatives that exhibit strong fluorescence. Such compounds, including those structurally related to 6-Methyl-1,5-naphthyridin-4-ol, have shown potential in binding to double-stranded DNA, indicating their importance in developing fluorescent probes for biological applications (Okuma et al., 2014).

Pharmacological Applications

Antiproliferative Activity : A structural characterization of a 1,6-naphthyridin-2(1H)-one derivative revealed antiproliferative activity towards breast cancer cell lines. This underscores the pharmacological potential of naphthyridine derivatives, including 6-Methyl-1,5-naphthyridin-4-ol, in cancer research and therapy development (Guillon et al., 2017).

Safety And Hazards

The safety and hazards of “6-Methyl-1,5-naphthyridin-4-ol” are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-methyl-1H-1,5-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-7-9(11-6)8(12)4-5-10-7/h2-5H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXUEYUDIQRWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,5-naphthyridin-4-ol

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